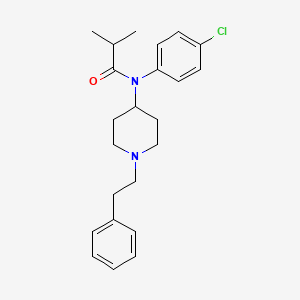
Para-chloroisobutyryl fentanyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “p-Clibf” is a chemical entity known for its unique properties and applications in various fields. It is a part of a broader class of compounds that exhibit significant reactivity and versatility in chemical synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “p-Clibf” involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The reaction conditions typically involve the use of specific catalysts and solvents to ensure high yield and purity. For instance, the hydrophosphination of unsaturated compounds with reagents containing phosphorus-hydrogen bonds is a straightforward and atom-economical strategy for the preparation of various phosphines .
Industrial Production Methods: In industrial settings, the production of “p-Clibf” is scaled up using optimized reaction conditions to ensure consistency and efficiency. This often involves continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Analyse Chemischer Reaktionen
Types of Reactions: “p-Clibf” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its reactive functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of “p-Clibf” include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary, but they often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed: The major products formed from the reactions of “p-Clibf” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
“p-Clibf” has a wide range of applications in scientific research, particularly in chemistry, biology, medicine, and industry In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, “p-Clibf” is used in the production of advanced materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism by which “p-Clibf” exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of the target molecules, resulting in the desired chemical or biological effects. The exact mechanism of action depends on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to “p-Clibf” include other phosphine derivatives and compounds with similar functional groups. These compounds share some chemical properties but differ in their reactivity and applications.
Uniqueness: What sets “p-Clibf” apart from similar compounds is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
244195-34-4 |
|---|---|
Molekularformel |
C23H29ClN2O |
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C23H29ClN2O/c1-18(2)23(27)26(21-10-8-20(24)9-11-21)22-13-16-25(17-14-22)15-12-19-6-4-3-5-7-19/h3-11,18,22H,12-17H2,1-2H3 |
InChI-Schlüssel |
YWHLYGSHOQKCJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


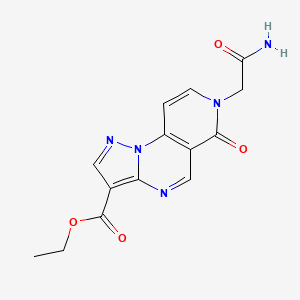


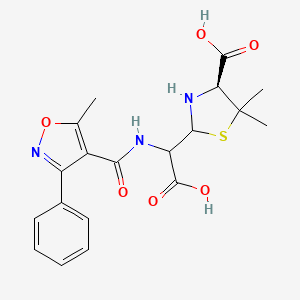
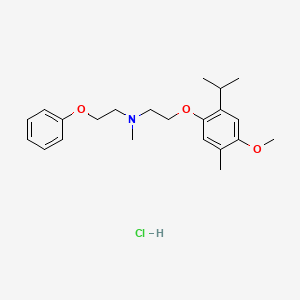
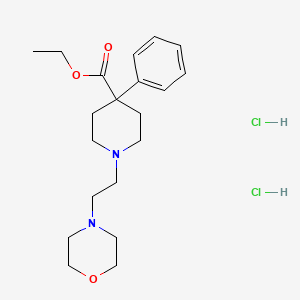

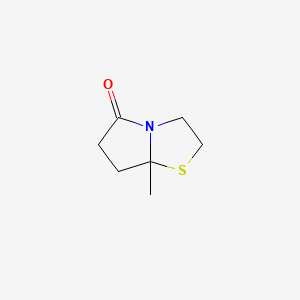
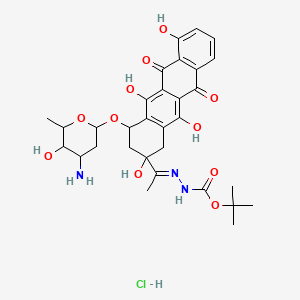

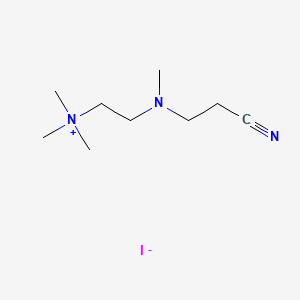

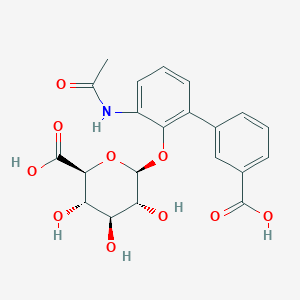
![1-[(8R,9R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-9-hydroxy-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12779816.png)
